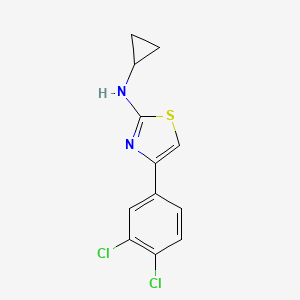
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a morpholine ring substituted with an ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound, depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives of this compound.
Reduction Reactions: Products include sulfide derivatives of this compound.
Applications De Recherche Scientifique
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is primarily based on its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Bromophenyl)sulfonyl)morpholine: Lacks the ethyl group on the morpholine ring, which may affect its reactivity and biological activity.
4-((4-Chlorophenyl)sulfonyl)-2-ethylmorpholine: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions with biological targets.
4-((4-Methylphenyl)sulfonyl)-2-ethylmorpholine: Contains a methyl group instead of bromine, which can alter its steric and electronic properties.
Uniqueness
4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C12H16BrNO3S |
|---|---|
Poids moléculaire |
334.23 g/mol |
Nom IUPAC |
4-(4-bromophenyl)sulfonyl-2-ethylmorpholine |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-11-9-14(7-8-17-11)18(15,16)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3 |
Clé InChI |
IZEKHSVQKFZCSY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


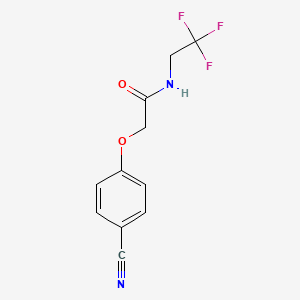
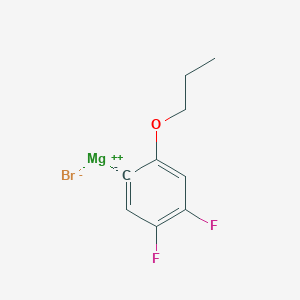
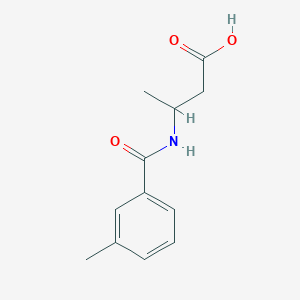
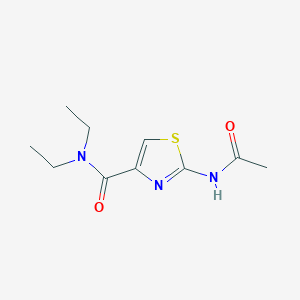

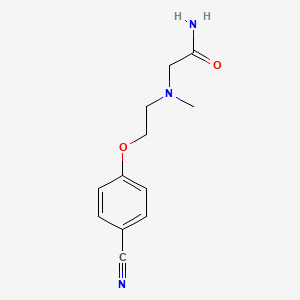

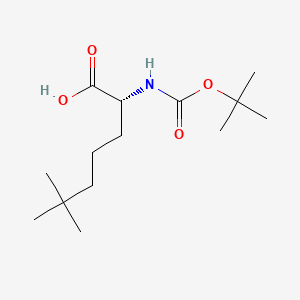
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)
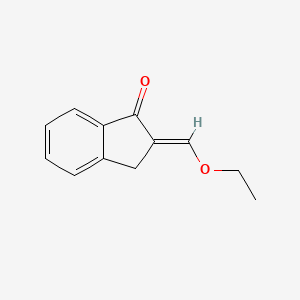
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)


